molecular formula C14H12O3 B2644780 methyl (2E)-3-(furan-2-yl)-2-phenylprop-2-enoate CAS No. 42307-47-1

methyl (2E)-3-(furan-2-yl)-2-phenylprop-2-enoate

Cat. No. B2644780
CAS RN: 42307-47-1
M. Wt: 228.247
InChI Key: JJJQIAJTTBHMEW-JLHYYAGUSA-N
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Description

Furan is a class of organic compounds characterized by a ring structure composed of one oxygen atom and four carbon atoms . The phenyl group is a functional group characterized by a ring of six carbon atoms, making it an aromatic compound .


Molecular Structure Analysis

The molecular structure of furan consists of a five-membered ring with four carbon atoms and one oxygen atom . A phenyl group is a six-membered carbon ring attached to another molecule .


Chemical Reactions Analysis

Furan can be converted by hydrogenation to tetrahydrofuran, which is used as a solvent and for production of adipic acid and hexamethylenediamine . The specific chemical reactions involving “methyl (2E)-3-(furan-2-yl)-2-phenylprop-2-enoate” are not available in the sources I found.


Physical And Chemical Properties Analysis

Furan is a colorless, volatile, and somewhat toxic liquid that boils at 31.36° C . The specific physical and chemical properties of “methyl (2E)-3-(furan-2-yl)-2-phenylprop-2-enoate” are not available in the sources I found.

Scientific Research Applications

Asymmetric Synthesis and Catalysis

Researchers have explored the use of enoate reductases for the asymmetric bioreduction of related compounds, highlighting the potential of such processes in producing high-purity chiral compounds (Stueckler et al., 2010). This technique exemplifies the application of biocatalysis in creating valuable chiral molecules for pharmaceuticals and fine chemicals.

Corrosion Inhibition

Furan derivatives, including those structurally similar to the compound , have been identified as effective corrosion inhibitors for mild steel in acidic media. These derivatives demonstrate remarkable efficiency, with some reaching up to 93% at low concentrations, indicating their potential in protecting industrial materials (Khaled, 2010).

Organic Synthesis

The palladium-catalysed direct arylation of furan derivatives, including methyl 2-furoate, has been studied, showing the regioselective synthesis of poly-arylated furans without decarboxylation. This research offers a convenient route to synthesize mono- or poly-arylated furans, which are valuable in organic electronics and pharmaceuticals (Fu & Doucet, 2011).

Molecular Structure and Crystallography

The structural analysis of furan derivatives has been conducted to understand their molecular configurations and interactions. For instance, a study on (S)‐methyl 2‐[(furan‐2‐carbon­yl)amino]‐3‐phenyl­propanoate revealed the formation of intermolecular hydrogen bonds, indicating the importance of such analyses in drug design and materials science (Zeng, Li, & Cen, 2006).

Renewable Chemicals and Catalysis

Research has also focused on the transformation of renewable furfural with aliphatic alcohols, utilizing metal catalysts to produce furan derivatives like methyl 2-furoate. This process is part of the broader effort to create sustainable pathways for producing chemicals from biomass, indicating the role of furan derivatives in green chemistry (Tong, Liu, Yu, & Li, 2015).

Mechanism of Action

The mechanism of action would depend on the specific application of the compound. For example, in the case of furan used in the production of other chemicals, its reactivity and ability to form other compounds would be key .

Safety and Hazards

While furan itself is somewhat toxic , the specific safety and hazards associated with “methyl (2E)-3-(furan-2-yl)-2-phenylprop-2-enoate” are not available in the sources I found.

Future Directions

The future directions would depend on the specific applications and potential of the compound. Furan is considered a promising bio-based feedstock in the bio-refinery industry .

properties

IUPAC Name

methyl (E)-3-(furan-2-yl)-2-phenylprop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O3/c1-16-14(15)13(10-12-8-5-9-17-12)11-6-3-2-4-7-11/h2-10H,1H3/b13-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJJQIAJTTBHMEW-JLHYYAGUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(=CC1=CC=CO1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)/C(=C/C1=CC=CO1)/C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl (2E)-3-(furan-2-yl)-2-phenylprop-2-enoate

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